molecular formula C17H16N2O4 B4665149 3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No. B4665149
M. Wt: 312.32 g/mol
InChI Key: XJFKWUBWDAUIHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide," often involves complex organic reactions that aim to introduce specific functional groups, leading to the desired chemical structure. For instance, compounds like MGCD0103 have been designed and synthesized as isotype-selective small molecule histone deacetylase (HDAC) inhibitors, highlighting the intricate processes involved in creating benzamide derivatives with biological activities (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological function. X-ray crystallography and other structural analysis methods, such as DFT calculations, provide insights into the compound's conformation, intermolecular interactions, and potential reactive sites. For example, studies on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate demonstrate the importance of N–H···O interactions and π–π interactions in determining the molecular aggregation and stability of benzamide compounds (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties and applications. For instance, the synthesis and reactivity of these compounds can be influenced by factors such as the presence of substituents on the benzamide ring, which affects their ability to participate in reactions like carbonylation (Usifoh & Okunrobo, 2009).

properties

IUPAC Name

3-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)18-13-4-2-3-12(9-13)17(21)19-14-5-6-15-16(10-14)23-8-7-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFKWUBWDAUIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 6
3-(acetylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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